molecular formula C21H20N4O4S B2954826 3-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 893952-94-8

3-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

Cat. No.: B2954826
CAS No.: 893952-94-8
M. Wt: 424.48
InChI Key: MFNXIKLOJYAVHG-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a useful research compound. Its molecular formula is C21H20N4O4S and its molecular weight is 424.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Structure

Research has explored the synthesis and structural characterization of related compounds, focusing on their formation mechanisms and molecular architecture. For example, the study by Ninganayaka Mahesha et al. (2021) investigated the cyclocondensation reaction of specific precursors to form dihydropyrazole-arbothioamides, which then undergo further reactions to produce dihydro-1-(thiazol-2-yl)pyrazoles. These processes highlight the chemical versatility and structural complexity of compounds within this class (Ninganayaka Mahesha et al., 2021).

Potential Biological Activities

The exploration of biological activities is a significant area of research for compounds with similar structures. Studies have demonstrated various potential biological effects, including antioxidant, anticancer, and analgesic activities. For instance, I. Tumosienė et al. (2020) synthesized derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide and evaluated their antioxidant and anticancer activities, revealing promising results against specific cancer cell lines (I. Tumosienė et al., 2020). Similarly, B. Mathew et al. (2014) focused on the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and their antidepressant activities, indicating the therapeutic potential of such compounds (B. Mathew et al., 2014).

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-29-17-9-2-14(3-10-17)4-11-20(26)22-21-18-12-30-13-19(18)23-24(21)15-5-7-16(8-6-15)25(27)28/h2-3,5-10H,4,11-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNXIKLOJYAVHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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